Phenyltris(4-bromophenyl)silane
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Overview
Description
Phenyltris(4-bromophenyl)silane is an organosilicon compound with the chemical formula C18H13Br3Si. It is a derivative of silane, where the silicon atom is bonded to one phenyl group and three 4-bromophenyl groups. This compound is known for its applications in the synthesis of porous organic polymers and its role as an intermediate in various chemical reactions .
Preparation Methods
Phenyltris(4-bromophenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride with bromobenzene in the presence of a catalyst. Another method involves the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane with allyl glycidyl ether . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity of the product.
Chemical Reactions Analysis
Phenyltris(4-bromophenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Sonogashira–Hagihara coupling reactions to form complex organic polymers.
Reduction Reactions: The compound can be reduced to form phenyltris(4-hydroxyphenyl)silane under specific conditions.
Scientific Research Applications
Phenyltris(4-bromophenyl)silane has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential use in drug delivery systems and as bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of phenyltris(4-bromophenyl)silane involves its ability to form stable bonds with other organic molecules. The silicon atom in the compound acts as a central hub, allowing for the attachment of various functional groups. This property makes it a versatile intermediate in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Phenyltris(4-bromophenyl)silane can be compared with other similar compounds, such as:
Tetrakis(4-bromophenyl)silane: This compound has four bromophenyl groups attached to the silicon atom and is used in similar applications.
Tris(4-bromophenyl)amine: This compound has a nitrogen atom instead of silicon and is used in the synthesis of porous organic frameworks.
Tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane: This compound has biphenyl groups attached to the silicon atom and is used in the synthesis of high-performance polymers.
This compound is unique due to its specific structure, which allows for the formation of highly stable and versatile organic polymers.
Properties
CAS No. |
1201099-09-3 |
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Molecular Formula |
C24H17Br3Si |
Molecular Weight |
573.2 g/mol |
IUPAC Name |
tris(4-bromophenyl)-phenylsilane |
InChI |
InChI=1S/C24H17Br3Si/c25-18-6-12-22(13-7-18)28(21-4-2-1-3-5-21,23-14-8-19(26)9-15-23)24-16-10-20(27)11-17-24/h1-17H |
InChI Key |
IQRYMGAVQCQZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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